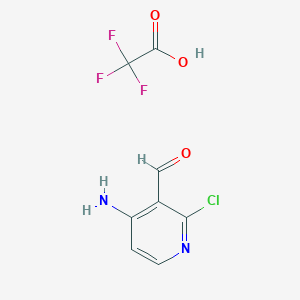

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate

Description

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate is an organic salt composed of a protonated 4-amino-2-chloronicotinaldehyde cation and a trifluoroacetate (TFA) anion. The molecular formula is C₈H₅ClF₃N₂O₃, derived from the exact mass of 269.9742 . The cation features a pyridine ring substituted with an amino group (-NH₂) at position 4, a chlorine atom (-Cl) at position 2, and an aldehyde (-CHO) at position 3. The anion, trifluoroacetate (CF₃COO⁻), is a strong electron-withdrawing group that influences the compound's solubility and stability.

This compound is likely a solid at room temperature, analogous to other trifluoroacetate salts such as lithium trifluoroacetate monohydrate (C₂F₃LiO₂·H₂O), which is documented as a solid in safety data sheets .

Properties

CAS No. |

1032350-07-4 |

|---|---|

Molecular Formula |

C8H6ClF3N2O3 |

Molecular Weight |

270.59 g/mol |

IUPAC Name |

4-amino-2-chloropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H5ClN2O.C2HF3O2/c7-6-4(3-10)5(8)1-2-9-6;3-2(4,5)1(6)7/h1-3H,(H2,8,9);(H,6,7) |

InChI Key |

ILEULPZLIIFHRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1N)C=O)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves the reaction of 2-chloro-4-nitrobenzaldehyde with an amino compound such as ammonia or an amine . The reaction typically takes place in the presence of a solvent like dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of substituted nicotinaldehyde derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate can be synthesized through various methods that involve the modification of chloronicotinic acid derivatives. The trifluoroacetate moiety enhances its solubility and reactivity, making it suitable for further chemical transformations.

The compound has shown promising biological activities that warrant further investigation.

Anticancer Activity

Recent studies have indicated that 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate exhibits significant anticancer properties. It has been evaluated against various cancer cell lines through the National Cancer Institute's protocols. The results demonstrated:

- GI50/TGI Values : Mean GI50 of 15.72 μM and TGI of 50.68 μM against tested human tumor cells.

- Inhibition Rates : Average cell growth inhibition rates around 12.53% across a panel of approximately sixty cancer cell lines .

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Applications in Medicinal Chemistry

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate serves as a crucial intermediate in synthesizing various biologically active compounds.

Key Therapeutic Areas

- Antitumor Agents : Its structural properties allow for modifications leading to novel antitumor agents.

- Peptide Synthesis : The compound can be used in the synthesis of peptides due to its reactive functional groups .

Case Studies and Research Findings

Several studies have highlighted the versatility of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate in research settings.

Case Study: Anticancer Compound Development

In a study focusing on the design and synthesis of new N-aryl derivatives, researchers utilized this compound to create various analogs that displayed enhanced anticancer activities compared to existing drugs. The modifications aimed at improving selectivity and reducing side effects associated with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function . The amino and chloro groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate with structurally related compounds from available

*Exact mass calculated for anhydrous form (C₂F₃LiO₂).

Key Observations:

Trifluoroacetate Salts: The trifluoroacetate group is shared with lithium trifluoroacetate monohydrate . However, the latter is a metal salt, whereas the target compound is an organic salt. Metal trifluoroacetates are often hygroscopic and used in catalysis, while organic TFA salts may serve as intermediates in pharmaceuticals or agrochemicals. The TFA anion enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to its electron-withdrawing nature.

Halogenated Aromatic Compounds :

- The chloro substituent in the target compound contrasts with bromophenyl groups in other compounds (e.g., 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylic acid) . Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter reactivity in substitution reactions.

Functional Group Diversity :

- The aldehyde group in the target compound enables nucleophilic additions (e.g., Grignard reactions), unlike the carboxylic acid or ester groups in compared compounds, which are more suited for condensation or hydrolysis reactions.

Stability and Handling

- Trifluoroacetate Salts: The TFA anion’s stability under acidic conditions contrasts with the hydrolytic sensitivity of esters (e.g., methyl 4-(4-bromophenyl)-4-oxobutanoate).

- Chlorinated vs. Brominated Compounds : Chlorine’s lower molecular weight may improve thermal stability compared to brominated analogs.

Biological Activity

4-Amino-2-chloronicotinaldehyde 2,2,2-trifluoroacetate is a synthetic compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an amino group and a chlorinated pyridine ring, which are known to influence its biological activity. The trifluoroacetate moiety contributes to its solubility and stability in biological systems.

Antimicrobial Activity

Recent studies have demonstrated that 4-Amino-2-chloronicotinaldehyde derivatives exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds derived from 4-amino-2-chloronicotinaldehyde showed effective inhibition against various Gram-positive and Gram-negative bacteria. The inhibition zones were measured using standard disk diffusion methods.

| Concentration (mg/mL) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 1 | 10 | Staphylococcus aureus |

| 5 | 23 | Escherichia coli |

| 25 | 29 | Bacillus subtilis |

| 125 | 30 | Pseudomonas aeruginosa |

| 250 | 31 | Salmonella enterica |

These results indicate that increasing concentrations correlate with larger inhibition zones, demonstrating dose-dependent antibacterial effects .

Antiviral Activity

The antiviral properties of the compound have also been explored. Research indicates that derivatives of this compound can inhibit human adenovirus (HAdV) replication:

- Mechanistic Insights : Compounds such as those derived from 4-amino-2-chloronicotinaldehyde have shown sub-micromolar potency against HAdV with low cytotoxicity. For example, one derivative exhibited an IC50 of against HAdV while maintaining a CC50 of , suggesting a favorable therapeutic index .

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays:

- In vitro Assays : The synthesized derivatives were evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. Notably, some compounds demonstrated significant antioxidant activity comparable to established antioxidants.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Derivative A | 85 | 20 |

| Derivative B | 75 | 30 |

| Reference Antioxidant | 90 | 15 |

These findings support the hypothesis that structural modifications enhance the antioxidant capacity of the base compound .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antimicrobial Efficacy : A study reported that a synthesized derivative displayed superior antibacterial activity compared to traditional antibiotics like tetracycline, indicating potential for development in treating resistant bacterial strains .

- Antiviral Mechanism : Another investigation into the mechanism revealed that certain derivatives target viral DNA replication processes, effectively disrupting the viral life cycle at multiple stages .

- Neuroprotective Properties : Some derivatives were found to penetrate the blood-brain barrier (BBB), suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.